molecular formula C63H109N17O23S4 B10822527 A(10-24)Insl3

A(10-24)Insl3

Cat. No.: B10822527
M. Wt: 1600.9 g/mol
InChI Key: ORZUJWXQUJEDHD-VGYPRHCQSA-N
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Description

A(10-24)INSL3 is a synthetic analogue of the A chain of human insulin-like peptide 3 (INSL3). INSL3 is a member of the insulin-like group of peptide hormones, which includes insulin, insulin-like growth factor 1 (IGF1), insulin-like growth factor 2 (IGF2), and relaxin. INSL3 is primarily produced in the Leydig cells of the testes and plays a crucial role in male reproductive physiology, including the regulation of testicular descent and bone metabolism .

Preparation Methods

The synthesis of A(10-24)INSL3 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: Cleavage of the peptide from the resin.

    Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).

Industrial production methods for this compound are similar to those used for other synthetic peptides, involving large-scale SPPS and purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

A(10-24)INSL3, being a peptide, undergoes various chemical reactions typical of peptides:

    Oxidation: Oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Amino acid substitution reactions can be performed to modify the peptide sequence.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide .

Scientific Research Applications

A(10-24)INSL3 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in reproductive physiology and development.

    Medicine: Potential therapeutic applications in treating conditions related to reproductive health and bone metabolism.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

A(10-24)INSL3 exerts its effects by binding to the relaxin family peptide receptor 2 (RXFP2), a G-protein-coupled receptor. Upon binding, it activates the phospholipase C (PLC) and protein kinase C (PKC) signaling pathways, leading to the regulation of cell proliferation, migration, and apoptosis. This mechanism is crucial for the growth and development of the gubernaculum, a structure involved in testicular descent .

Comparison with Similar Compounds

A(10-24)INSL3 is unique compared to other similar compounds due to its specific sequence and synthetic nature. Similar compounds include:

These compounds share similar biological activities but differ in their specific sequences and modifications, which can affect their binding affinity and efficacy.

Properties

Molecular Formula

C63H109N17O23S4

Molecular Weight

1600.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C63H109N17O23S4/c1-26(2)15-35(54(93)72-38(18-29(7)8)58(97)79-49(31(10)83)62(101)75-37(17-28(5)6)56(95)78-43(25-107)63(102)103)71-57(96)39(19-47(87)88)74-53(92)33(11-13-44(65)84)69-52(91)34(12-14-45(66)85)70-61(100)48(30(9)82)80-60(99)41(23-105)68-46(86)20-67-51(90)40(21-81)76-55(94)36(16-27(3)4)73-59(98)42(24-106)77-50(89)32(64)22-104/h26-43,48-49,81-83,104-107H,11-25,64H2,1-10H3,(H2,65,84)(H2,66,85)(H,67,90)(H,68,86)(H,69,91)(H,70,100)(H,71,96)(H,72,93)(H,73,98)(H,74,92)(H,75,101)(H,76,94)(H,77,89)(H,78,95)(H,79,97)(H,80,99)(H,87,88)(H,102,103)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,48+,49+/m1/s1

InChI Key

ORZUJWXQUJEDHD-VGYPRHCQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

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